molecular formula C9H5ClO3 B2615122 3-Chlorobenzofuran-2-carboxylic acid CAS No. 856180-58-0

3-Chlorobenzofuran-2-carboxylic acid

Cat. No. B2615122
M. Wt: 196.59
InChI Key: HYYPKAKRYNNGPH-UHFFFAOYSA-N
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Description

3-Chlorobenzofuran-2-carboxylic acid is a compound with the molecular formula C9H5ClO3 . It has a molecular weight of 196.58 g/mol . The IUPAC name for this compound is 3-chloro-1-benzofuran-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for 3-Chlorobenzofuran-2-carboxylic acid is 1S/C9H5ClO3/c10-7-5-3-1-2-4-6 (5)13-8 (7)9 (11)12/h1-4H, (H,11,12) . The Canonical SMILES for this compound is C1=CC=C2C (=C1)C (=C (O2)C (=O)O)Cl .


Physical And Chemical Properties Analysis

3-Chlorobenzofuran-2-carboxylic acid has a molecular weight of 196.58 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Topological Polar Surface Area is 50.4 Ų .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : Benzofuran compounds, which include 3-Chlorobenzofuran-2-carboxylic acid, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .
    • Method of Application : The experimental method involves a short-term and practical reaction of 3-hydroxy-3 H-benzofuran-2-one, and the possibility of obtaining various phenol derivatives by the domino reaction involving the first Friedel-alkylation and subsequent intramolecular lactonization .
    • Results or Outcomes : The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .
  • Scientific Field: Organic Synthesis, Nanotechnology, and Polymers

    • Application : Carboxylic acids, including 3-Chlorobenzofuran-2-carboxylic acid, have applications in organic synthesis, nanotechnology, and polymers . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
    • Method of Application : This method uses sharp colorimetric, as well as fluorogenic responses in both physiological conditions and food additives .
    • Results or Outcomes : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .

Future Directions

While specific future directions for 3-Chlorobenzofuran-2-carboxylic acid are not available, benzofuran compounds in general are being extensively studied for their potential applications in various fields, including drug discovery . They are considered promising structures due to their wide range of biological and pharmacological applications .

properties

IUPAC Name

3-chloro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO3/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYPKAKRYNNGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorobenzofuran-2-carboxylic acid

CAS RN

856180-58-0
Record name 3-chloro-1-benzofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
C Wang, Y Fan, Y Yao, W Chen, X Cui, G Zhu… - …, 2018 - Wiley Online Library
… However, the coupling reactions between 3-chlorobenzofuran-2-carboxylic acid methyl esters (1 g) and 2 a failed to produce the desired product. Furthermore, when 3-chlorobenzofuran…

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